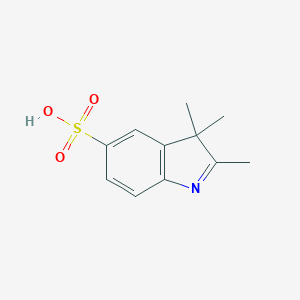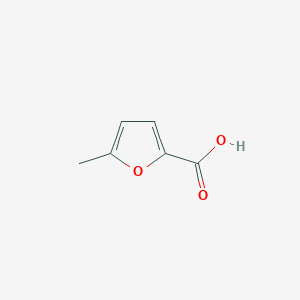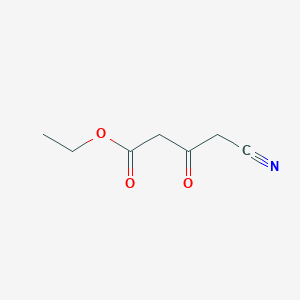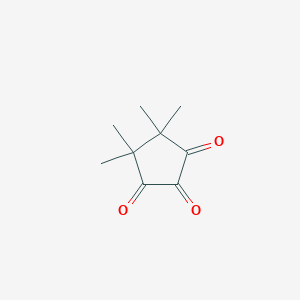
2,3,3-trimethyl-3H-indole-5-sulfonic acid
Overview
Description
2,3,3-Trimethylindolenine-5-sulfonic Acid is a water-soluble, fluorescent near-infrared dye that can be conjugated to peptides, proteins, nucleic acids, RNA, DNA, carbohydrates, polymers, and small molecules via a sulfonyl substituent .
Molecular Structure Analysis
The molecular structure of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid is available in various databases such as the NIST Chemistry WebBook and ChemicalBook . The structure can be viewed in 2D or 3D formats.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid include its molecular weight (239.29 g/mol), its solubility in water, and its ability to fluoresce in the near-infrared range . It also has a topological polar surface area of 75.1 Ų .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 2,3,3-trimethyl-3H-indole-5-sulfonic acid, focusing on six unique applications:
Bioconjugation
This compound is a relatively small molecule linker used for bioconjugation. It contains a highly reactive sulfonyl group that is used to attach the linker to other molecules such as proteins or drugs, enhancing their performance and efficacy .
Dye Intermediate
It serves as a dye intermediate in the synthesis of fluorescent near-infrared dyes that can be conjugated to various biomolecules for imaging and diagnostic purposes .
Pharmaceutical Intermediates
The compound is utilized as an intermediate in pharmaceutical research and development, contributing to the synthesis of new drugs .
Synthesis of Other Compounds
It is involved in the synthesis process of other complex molecules, serving as a building block in organic chemistry .
Drug Delivery Systems
Due to its ability to link different components, it can be used to improve drug delivery systems by enhancing the solubility and stability of therapeutic agents .
Research & Development
In R&D, this compound aids in the development of new chemical entities and the exploration of their potential applications in various fields .
Amyjet - Bioconjugation MilliporeSigma - R&D Applications Vector Laboratories - Dye Intermediate ChemicalBook - Pharmaceutical Intermediates
Mechanism of Action
Target of Action
It’s known that the compound can be conjugated to various biological molecules such as peptides, proteins, nucleic acids, rna, dna, carbohydrates, polymers, and small molecules . This suggests a broad range of potential targets.
Mode of Action
The mode of action of 2,3,3-trimethyl-3H-indole-5-sulfonic acid is primarily through its interaction with these targets. The compound’s unique molecular structure, which includes an indole ring and a sulfonic acid group, endows it with excellent reactivity . This allows it to form conjugates with various biological molecules, potentially altering their function .
Pharmacokinetics
It’s known that the compound is water-soluble , which could influence its absorption and distribution in the body
properties
IUPAC Name |
2,3,3-trimethylindole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7/h4-6H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFDYAIAEFHOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-trimethyl-3H-indole-5-sulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)



